molecular formula C11H9FN2OS B501056 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one CAS No. 353260-21-6

2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one

Cat. No.: B501056
CAS No.: 353260-21-6
M. Wt: 236.27g/mol
InChI Key: ADMAASSUBQDVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-fluorobenzylthio group. Compounds containing pyrimidine rings are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorobenzylthio group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-9-3-1-8(2-4-9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMAASSUBQDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.